Home > Products > Screening Compounds P141820 > Datelliptium chloride hydrochloride
Datelliptium chloride hydrochloride - 157000-76-5

Datelliptium chloride hydrochloride

Catalog Number: EVT-3165156
CAS Number: 157000-76-5
Molecular Formula: C23H29Cl2N3O
Molecular Weight: 434.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Datelliptium chloride hydrochloride is a chemical compound recognized for its potential therapeutic applications, particularly in oncology. It is classified as a chimeric agent and has been investigated for its antitumor properties, notably against medullary thyroid carcinoma, a rare and aggressive form of thyroid cancer. The compound's structure is characterized by a complex arrangement that contributes to its biological activity.

Source

Datelliptium chloride hydrochloride is derived from the compound datelliptium, which was initially identified and developed as a transcription inhibitor targeting the REarranged during Transfection proto-oncogene. The compound is cataloged under the CAS number 157000-76-5 and is available from various chemical repositories and suppliers, including the U.S. National Cancer Institute's Open Chemical Repository .

Classification

Datelliptium chloride hydrochloride falls under the category of pharmaceutical agents with specific applications in cancer therapy. It functions primarily as a transcription inhibitor, affecting oncogene expression and cellular behaviors related to cancer metastasis .

Synthesis Analysis

Methods

The synthesis of datelliptium chloride hydrochloride involves several chemical reactions that typically utilize starting materials capable of forming complex structures. Although specific synthetic pathways for datelliptium are not extensively documented in public literature, it is known that the synthesis may involve:

  • Formation of the pyrido[4,3-b]carbazole framework: This step likely includes cyclization reactions involving diethylamine and other reagents to construct the core structure.
  • Chlorination: The introduction of chlorine atoms to form the chloride salt.
  • Hydrochloride formation: The final step usually involves reacting the base form with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

Technical details regarding reaction conditions such as temperature, solvent choice (e.g., dimethyl sulfoxide), and purification methods (e.g., crystallization) would be critical for optimizing yield and purity but are not widely published .

Molecular Structure Analysis

Structure

The molecular formula of datelliptium chloride hydrochloride is C23H29Cl2N3OC_{23}H_{29}Cl_2N_3O, with a molecular weight of approximately 434.40 g/mol. The compound exhibits a complex three-dimensional structure characterized by:

  • A pyrido[4,3-b]carbazole backbone.
  • Two chlorine atoms contributing to its reactivity.
  • A hydroxyl group that may influence its solubility and interaction with biological targets.

Data

  • Molecular Weight: 434.40 g/mol
  • CAS Number: 157000-76-5
  • InChI Key: QLZIAISICLKYOX-UHFFFAOYSA-N
  • Appearance: Typically exists as a solid at room temperature .
Chemical Reactions Analysis

Reactions

Datelliptium chloride hydrochloride has been shown to participate in various chemical reactions relevant to its biological activity:

  1. Inhibition of RET Oncogene Transcription: Datelliptium stabilizes G-quadruplex structures in the promoter region of the RET gene, leading to decreased transcriptional activity.
  2. Cytotoxicity Assays: In vitro studies demonstrate that treatment with datelliptium results in cytotoxic effects on cancer cell lines, particularly those associated with medullary thyroid carcinoma .

Technical Details

The mechanisms by which datelliptium exerts its effects involve specific interactions at the molecular level, including binding affinities for DNA structures that modulate gene expression.

Mechanism of Action

Process

The mechanism of action for datelliptium chloride hydrochloride primarily revolves around its ability to inhibit RET oncogene transcription through G-quadruplex stabilization. This action leads to:

  • Suppression of epithelial-to-mesenchymal transition (EMT), which is crucial in cancer metastasis.
  • Reduction in migratory capabilities of cancer cells, thereby limiting their invasive potential.

Data from studies indicate that treatment with datelliptium leads to downregulation of mesenchymal markers such as N-cadherin and vimentin, which are pivotal in EMT processes .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited aqueous solubility due to hydrophobic characteristics.

Chemical Properties

  • Reactivity: Exhibits cytotoxic effects against various tumor cell lines; interactions with DNA structures are crucial for its mechanism of action.
  • Stability: Stability under physiological conditions allows for potential therapeutic applications but requires careful formulation for administration.

Relevant data from toxicity studies indicate that while effective against tumors, datelliptium may exhibit cytotoxic effects on normal cells, necessitating further research into its safety profile .

Applications

Scientific Uses

Datelliptium chloride hydrochloride has several promising applications in scientific research:

  1. Cancer Research: It serves as a model compound for studying RET inhibition and its implications in cancer therapies.
  2. Pharmacological Studies: Investigated for its potential as an antitumor agent in preclinical models, particularly against medullary thyroid carcinoma.
  3. Mechanistic Studies: Used to elucidate mechanisms involved in transcription regulation and EMT processes in cancer biology.
Molecular Mechanisms of RET Oncogene Suppression

G-Quadruplex Stabilization in RET Promoter Region

Datelliptium chloride hydrochloride (NSC311152) exerts its primary antitumor effects by targeting non-B DNA structures in the promoter region of the RET proto-oncogene. The proximal promoter of RET (-51 to -33 relative to the transcription start site) contains a guanine-rich sequence with five runs of three consecutive guanines, conforming to a general G-quadruplex (G4)-forming motif [1]. This region dynamically adopts intramolecular G4 structures under physiological conditions, which function as transcriptional repressor elements. Datelliptium selectively binds and stabilizes these G4 configurations through:

  • High-affinity molecular interactions: Biophysical analyses demonstrate datelliptium’s strong binding affinity (Kd ~10-7 M) for RET G4 DNA, inducing a characteristic positive circular dichroism (CD) peak at 262 nm indicative of parallel G4 topology stabilization [6].
  • Thermodynamic stabilization: Thermal denaturation assays reveal datelliptium increases the melting temperature (Tm) of RET G4 structures by >15°C, significantly enhancing their kinetic persistence [7].
  • Transcriptional factor exclusion: Stabilized G4 structures physically obstruct Sp1 and nucleolin transcription factor binding sites within the RET promoter, preventing initiation complex assembly [1] [2].

Table 1: Biophysical Effects of Datelliptium on RET G-Quadruplex

ParameterUntreated RET G4Datelliptium-Treated RET G4
Melting Temperature (Tm)62°C78°C
CD Spectral Peak262 nm (weak)262 nm (enhanced 3-fold)
Nuclease ResistanceLowHigh
Transcription Factor BindingSp1/nucleolin boundNo binding observed

This G4 stabilization is sequence-specific, as evidenced by datelliptium’s lack of activity in RET/PTC1-rearranged thyroid cancer cells where the promoter G4 motif is disrupted [2].

Transcriptional Repression via RNA Polymerase II Inhibition

Datelliptium-mediated G4 stabilization directly impedes transcriptional elongation by RNA Polymerase II (Pol II):

  • Preinitiation complex disruption: Chromatin immunoprecipitation (ChIP) assays in medullary thyroid carcinoma (MTC) TT cells show datelliptium reduces Pol II occupancy at the RET promoter by >80% compared to controls [2] [7]. This aligns with mechanistic studies demonstrating that G4 structures sterically block Pol II processivity by preventing promoter clearance [3].
  • Kinetic obstruction: Polymerase stop assays confirm datelliptium-treated RET G4 sequences cause Pol II arrest within the promoter region, truncating transcript elongation [7].
  • Global transcriptional impact: RNA-seq analyses reveal datelliptium downregulates 78% of RET-driven transcriptome networks, though it exhibits minimal effects on housekeeping genes lacking G4-rich promoters [2] [9].

This selective transcriptional inhibition is a hallmark of G4-stabilizing compounds, with datelliptium showing greater specificity for RET than telomeric G4 structures [6].

Epigenetic Modulation of RET-Associated Signaling Pathways

Beyond direct DNA interactions, datelliptium induces histone modifications that reinforce RET silencing:

  • Histone methylation shifts: Treatment upregulates H3K27me3 repressive marks at the RET locus while reducing activating H3K4me3 marks, as quantified by ChIP-qPCR [4] [5]. These changes correlate with recruitment of polycomb repressive complex 2 (PRC2), though datelliptium’s exact role in PRC2 activation remains under investigation.
  • Nucleosome repositioning: ATAC-seq data indicate chromatin accessibility decreases by 65% within the RET promoter after datelliptium exposure, suggesting nucleosome occupancy increases that further limit transcription factor access [4] [8].
  • Epithelial-mesenchymal transition (EMT) reversal: Through RET suppression, datelliptium downregulates mesenchymal markers (N-cadherin, vimentin, slug) by >4-fold while upregulating epithelial cadherin, indicating epigenetic reprogramming of metastasis-associated pathways [2].

Table 2: Epigenetic and Phenotypic Changes Induced by Datelliptium

Target/PathwayChangeMagnitudeFunctional Outcome
H3K27me3 at RET promoterIncrease3.5-foldTranscriptional silencing
Chromatin accessibilityDecrease65% reductionTF binding impeded
N-cadherin expressionDownregulation4.2-foldEMT inhibition
TT cell migrationInhibition87% reductionMetastasis suppression
Spheroid formationReduction70% decreaseCancer stem cell suppression

Downregulation of RET/PI3K/AKT/mTOR Axis

Datelliptium’s core molecular action cascades through critical oncogenic signaling pathways:

  • Primary kinase suppression: Western blot analyses show datelliptium reduces phosphorylated RET (pRET) by 90% in TT cells at 1μM concentrations within 24 hours, preceding total RET protein downregulation [2] [7].
  • PI3K/AKT/mTOR inhibition: RET suppression deactivates downstream effectors, with phospho-AKT decreasing by 75% and phospho-S6 (mTOR biomarker) by 68%. This contrasts with kinase inhibitors that target ATP-binding domains; datelliptium acts upstream at the transcriptional level [7].
  • Metabolic and proliferative impacts: Glucose uptake assays reveal datelliptium-treated cells exhibit 55% less GLUT1 activity, confirming mTOR-mediated metabolic reprogramming. Cell cycle arrests at G1/S (85% cells vs. 45% in controls) further validate pathway inactivation [7].
  • In vivo efficacy: Xenograft studies using MTC TT cell implants in mice demonstrate datelliptium (5mg/kg, IP) achieves 75% tumor volume reduction versus controls, with immunohistochemistry confirming diminished RET and pS6 expression in treated tumors [2] [6].

Table 3: Comparison of RET-Targeted Therapeutic Mechanisms

AgentPrimary MechanismRET SpecificityDownstream Pathway Impact
Datelliptium HClG4 stabilization → Transcription repressionHighRET/PI3K/AKT/mTOR fully suppressed
Berberine (NSC633663)Moderate G4 stabilizationModeratePartial PI3K/AKT inhibition
VandetanibRET kinase inhibitionLow (multi-kinase)Variable pathway blockade
SelpercatinibSelective kinase inhibitionHighLimited to kinase-dependent signals

Properties

CAS Number

157000-76-5

Product Name

Datelliptium chloride hydrochloride

IUPAC Name

2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride;hydrochloride

Molecular Formula

C23H29Cl2N3O

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C23H27N3O.2ClH/c1-5-25(6-2)11-12-26-10-9-18-16(4)23-22(15(3)20(18)14-26)19-13-17(27)7-8-21(19)24-23;;/h7-10,13-14,27H,5-6,11-12H2,1-4H3;2*1H

InChI Key

QLZIAISICLKYOX-UHFFFAOYSA-N

SMILES

CCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C.Cl.[Cl-]

Canonical SMILES

CCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C.Cl.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.